

Pemetrexed-d5: Application and Protocols for Pharmacokinetic and Metabolism Studies

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Compound of Interest

Compound Name: **Pemetrexed-d5**

Cat. No.: **B12091698**

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Introduction

Pemetrexed is a multi-targeted antifolate agent used in the treatment of various cancers, including non-small cell lung cancer and mesothelioma.^{[1][2]} To accurately characterize its pharmacokinetic (PK) profile and metabolic fate, a robust and reliable bioanalytical method is essential. The use of a stable isotope-labeled internal standard, such as **Pemetrexed-d5**, is the gold standard for quantitative analysis by mass spectrometry.^{[3][4]} **Pemetrexed-d5**, a deuterated analog of pemetrexed, closely mimics the physicochemical properties and chromatographic behavior of the parent drug, ensuring high accuracy and precision in pharmacokinetic and metabolism studies.^{[3][5]} This document provides detailed application notes and protocols for the use of **Pemetrexed-d5** in such studies.

Pemetrexed exerts its cytotoxic effects by inhibiting several key enzymes involved in purine and pyrimidine synthesis, namely thymidylate synthase (TS), dihydrofolate reductase (DHFR), and glycinamide ribonucleotide formyltransferase (GARFT).^{[6][7][8]} In vivo, pemetrexed is converted to its active polyglutamate forms, which are retained within tumor cells and exhibit prolonged inhibitory activity.^{[6][7][9]} Understanding the pharmacokinetics of pemetrexed and the formation of its metabolites is crucial for optimizing dosing regimens and improving therapeutic outcomes.

Application of Pemetrexed-d5 in Pharmacokinetic Studies

Pemetrexed-d5 serves as an ideal internal standard for the quantification of pemetrexed in biological matrices such as plasma and urine. Its utility stems from its identical chemical structure to pemetrexed, with the exception of five deuterium atoms, which provides a distinct mass difference for mass spectrometric detection without altering its chemical behavior during sample preparation and analysis.

A highly sensitive ultra-performance liquid chromatography-tandem mass spectrometry (UPLC-MS/MS) method has been developed for the quantification of pemetrexed in human plasma, which can be adapted for use with **Pemetrexed-d5**.^[10] This method allows for the accurate determination of pemetrexed concentrations over a wide dynamic range, making it suitable for studies ranging from microdosing to therapeutic dose levels.

Experimental Protocol: Quantification of Pemetrexed in Human Plasma using UPLC-MS/MS

This protocol is adapted from a validated method using a stable isotope-labeled internal standard.^[10]

1. Materials and Reagents:

- Pemetrexed analytical standard
- **Pemetrexed-d5** internal standard
- Human plasma (EDTA as anticoagulant)
- Solid-phase extraction (SPE) cartridges
- Methanol, acetonitrile (LC-MS grade)
- Formic acid (LC-MS grade)
- Ultrapure water

2. Stock and Working Solutions:

- Prepare a stock solution of pemetrexed in ultrapure water.

- Prepare a stock solution of **Pemetrexed-d5** in ultrapure water.
- Prepare working solutions of pemetrexed for calibration standards and quality control (QC) samples by diluting the stock solution with ultrapure water.
- Prepare a working solution of **Pemetrexed-d5** by diluting the stock solution with ultrapure water.

3. Sample Preparation (Solid-Phase Extraction):

- To 100 μ L of plasma sample, add the **Pemetrexed-d5** internal standard working solution.
- Pre-condition the SPE cartridges with methanol followed by ultrapure water.
- Load the plasma sample onto the SPE cartridge.
- Wash the cartridge with an appropriate solvent to remove interferences.
- Elute the analyte and internal standard with a suitable elution solvent.
- Evaporate the eluate to dryness and reconstitute in the mobile phase for UPLC-MS/MS analysis.

4. UPLC-MS/MS Conditions:

Parameter	Condition
UPLC System	Waters Acquity UPLC or equivalent
Column	Reversed-phase C18 column (e.g., 2.1 x 50 mm, 1.7 μ m)
Mobile Phase A	0.1% Formic acid in water
Mobile Phase B	0.1% Formic acid in acetonitrile
Gradient	Optimized for separation of pemetrexed and Pemetrexed-d5
Flow Rate	0.4 mL/min
Injection Volume	5 μ L
Column Temperature	40°C
MS System	Triple quadrupole mass spectrometer
Ionization Mode	Electrospray Ionization (ESI), Positive
MRM Transitions	Pemetrexed: m/z 428.2 \rightarrow 281.1; Pemetrexed-d5: m/z 433.2 \rightarrow 286.1

5. Method Validation: The method should be validated according to regulatory guidelines, including assessments of linearity, accuracy, precision, selectivity, recovery, and stability.[10]

Validation Parameter	Typical Acceptance Criteria	Example Data[10]
Linearity (r^2)	> 0.99	> 0.99
Calibration Range	Dependent on study needs	0.025 - 25.0 $\mu\text{g/L}$
Intra-day Precision (%CV)	< 15%	< 8.8%
Inter-day Precision (%CV)	< 15%	< 8.8%
Intra-day Accuracy (%Bias)	\pm 15%	-3.5% to 3.5%
Inter-day Accuracy (%Bias)	\pm 15%	-3.5% to 3.5%
Recovery (%)	Consistent and reproducible	Pemetrexed: 59%; IS: 55%

6. Pharmacokinetic Data Analysis: The concentration-time data obtained from the bioanalytical method can be used to determine key pharmacokinetic parameters of pemetrexed.

Pharmacokinetic Parameter	Description	Typical Value for Pemetrexed[11]
Clearance (CL)	Volume of plasma cleared of the drug per unit time	91.8 mL/min (in patients with normal renal function)[12]
Volume of Distribution (Vd)	Apparent volume into which the drug distributes	11.3 L (Central), 5.2 L (Peripheral)
Elimination Half-life ($t_{1/2}$)	Time for the plasma concentration to decrease by half	2.73 hours
Area Under the Curve (AUC)	Total drug exposure over time	Dose-dependent

Application of Pemetrexed-d5 in Metabolism Studies

Pemetrexed is metabolized to active polyglutamate forms by the enzyme folylpolyglutamate synthetase.[6][9] These polyglutamated metabolites have longer intracellular half-lives and are potent inhibitors of the target enzymes.[9] **Pemetrexed-d5** can be a valuable tool in studying the kinetics of this metabolic conversion. By administering **Pemetrexed-d5**, researchers can

differentiate the administered drug and its metabolites from endogenous compounds, allowing for precise tracking of the metabolic pathway. Deuterated compounds can also be used to investigate the kinetic isotope effect, providing insights into the mechanism of metabolic reactions.[5][13]

Experimental Protocol: In Vitro Metabolism of Pemetrexed-d5

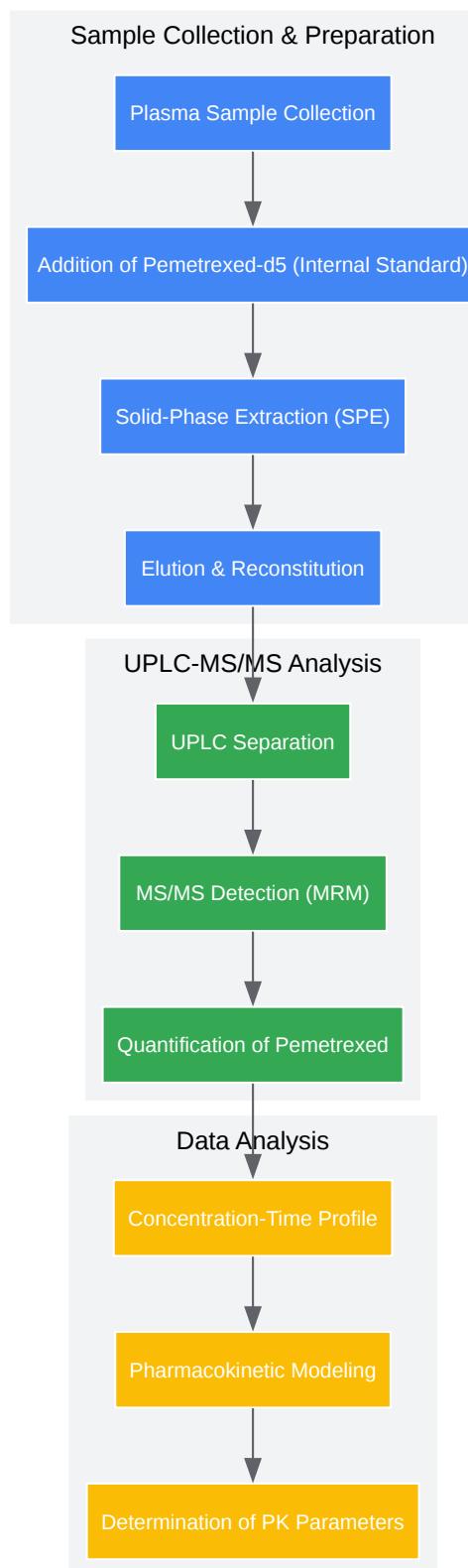
1. Incubation with Liver Microsomes or Hepatocytes:

- Incubate **Pemetrexed-d5** with human liver microsomes or cultured hepatocytes.
- Include necessary cofactors such as NADPH.
- Incubate for various time points to assess the rate of metabolism.
- Terminate the reaction by adding a quenching solvent like cold acetonitrile.

2. Sample Analysis:

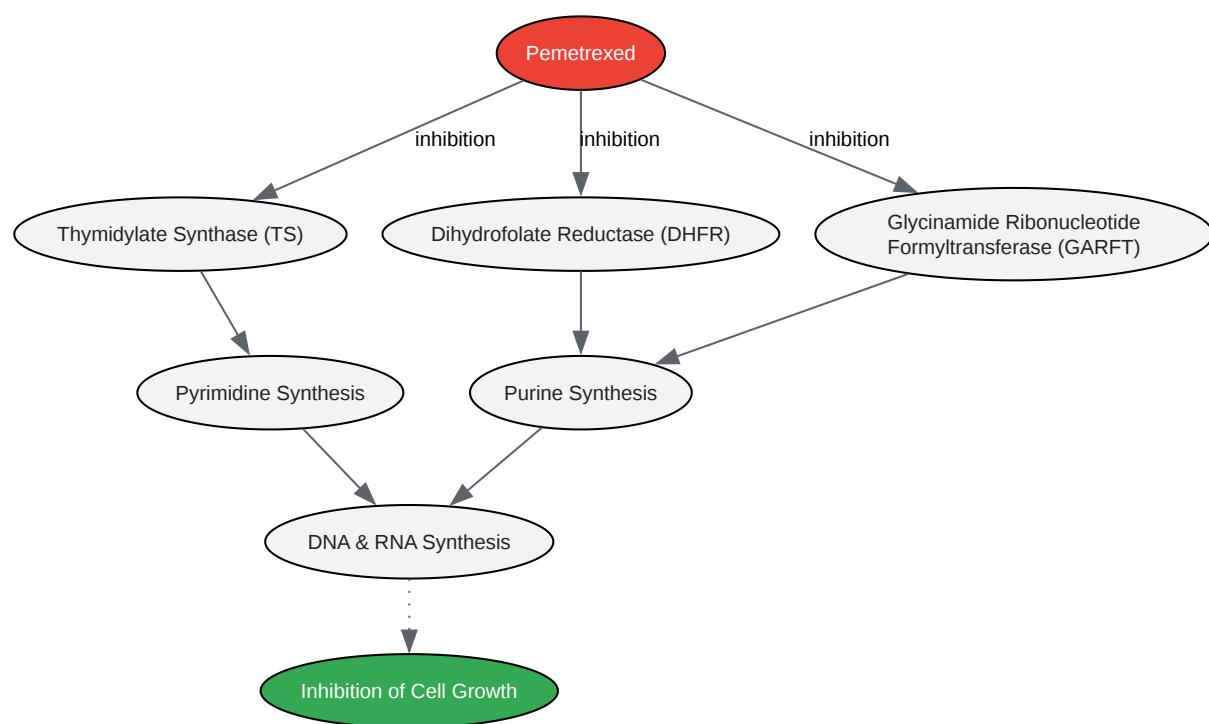
- Analyze the samples using a high-resolution mass spectrometer to identify and quantify **Pemetrexed-d5** and its potential metabolites.
- The use of **Pemetrexed-d5** allows for the clear distinction of drug-related material from the biological matrix.

Visualizations



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Caption: Workflow for a typical pharmacokinetic study of pemetrexed using **Pemetrexed-d5**.



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